Kallikrein-5 Inhibition: Micromolar-Range Activity Versus Nanomolar Triazole Comparators
In a Molecular Library Screening Center Network (MLSCN) biochemical assay conducted at the Penn Center for Molecular Discovery, 4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole inhibited human kallikrein-5 with an IC50 of 50,000 nM (50 µM) [1]. This places the compound approximately 8,300-fold weaker than the nanomolar triazole inhibitor 5-(4-chlorophenyl)-1H-1,2,3-triazole, which inhibits methionine aminopeptidase 2 (MetAP2) with a Ki of 6 nM [2]. Although the targets differ, both assays reflect enzyme inhibition, and the magnitude of the potency gap illustrates the critical influence of the 4-substituent on target engagement within the 1-aryl-1,2,3-triazole series.
| Evidence Dimension | Enzyme inhibition potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (kallikrein-5, human recombinant) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1H-1,2,3-triazole: Ki = 6 nM (MetAP2, human recombinant, pH 7.5, 2°C, using Met-AMC substrate) [2] |
| Quantified Difference | Target compound is ≥8,300-fold less potent than comparator (cross-target inference, not head-to-head) |
| Conditions | Target compound: MLSCN PCMD assay (Scott L. Diamond, University of Pennsylvania). Comparator: MetAP2 fluorescence assay monitoring initial velocity of Met-AMC turnover. |
Why This Matters
The quantitative potency gap demonstrates that the benzyloxymethyl 4-substituent does not confer general enzyme-inhibitory activity; procurement for enzyme inhibition studies must be justified by kallikrein-5-specific objectives, not by class-level triazole potency claims.
- [1] BindingDB Entry BDBM56701, Kallikrein-5 IC50 = 5.00E+4 nM. PubChem BioAssay AID 1431. View Source
- [2] BindingDB Entry BDBM17459, 5-(4-chlorophenyl)-1H-1,2,3-triazole, MetAP2 Ki = 6 nM. View Source
